3-Bromocyclobutane-1,1-dicarboxylic acid

Platinum anticancer complexes Carboplatin analogs Ligand hydrolysis kinetics

Unsubstituted cyclobutane-1,1-dicarboxylate ligands yield unpredictable aquation rates in platinum anticancer complexes. 3-Bromocyclobutane-1,1-dicarboxylic acid (CAS 827032-78-0) provides a conformationally constrained diacid scaffold with a synthetically labile C3-Br bond. • Faster carboxylate displacement than the parent carboplatin ligand class for tuned Pt(II) aquation kinetics. • Orthogonal reactivity: C1-geminal diacid for metal chelation/amidation; C3-Br for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling. • Three chemically addressable sites enable heterobifunctional ADC linker construction. Supplied at ≥98% purity with full QA documentation.

Molecular Formula C6H7BrO4
Molecular Weight 223.02 g/mol
CAS No. 827032-78-0
Cat. No. B1514572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclobutane-1,1-dicarboxylic acid
CAS827032-78-0
Molecular FormulaC6H7BrO4
Molecular Weight223.02 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)C(=O)O)Br
InChIInChI=1S/C6H7BrO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)
InChIKeyLTDLFBABDAEPPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromocyclobutane-1,1-dicarboxylic Acid Identity & Properties


3-Bromocyclobutane-1,1-dicarboxylic acid (CAS 827032-78-0) is a halogenated cyclobutane-1,1-dicarboxylic acid derivative with the molecular formula C₆H₇BrO₄ and a molecular weight of 223.02 g·mol⁻¹ . The compound features a strained four-membered carbocycle bearing two geminal carboxylic acid groups at C1 and a bromine substituent at C3. This architecture positions it as a conformationally constrained dicarboxylic acid building block with a synthetically labile C–Br bond. The compound is supplied by multiple vendors at purities of 95–98% and is classified under HS Code 29172000 for cyclanic polycarboxylic acids [1].

Strained cyclobutane scaffold with geminal diacid functionality
Bromine at C3 enables nucleophilic displacement and cross-coupling
Supports metal-chelation ligand design and orthogonal diversification workflows

Why 3-Bromocyclobutane-1,1-dicarboxylic Acid Is Irreplaceable


Generic substitution among cyclobutane-1,1-dicarboxylic acid analogs is not scientifically defensible because the identity of the 3-substituent directly governs three procurement-critical properties: (i) the leaving-group aptitude of the C3 substituent, which determines reactivity in nucleophilic displacement and cross-coupling reactions [1]; (ii) the acid strength (pKₐ) of the dicarboxylic acid moiety, which modulates metal-chelation equilibria and pH-dependent solubility [2]; and (iii) the hydrolysis kinetics of derived platinum(II) complexes, where halo-substituted cyclobutane-1,1-dicarboxylate ligands yield substantially faster aquation rates than the parent carboplatin ligand [3]. Consequently, treating 3-bromocyclobutane-1,1-dicarboxylic acid as interchangeable with the 3-chloro, 3-fluoro, 3-hydroxy, or unsubstituted variants without experimental verification introduces uncontrolled variables into both synthetic pathway design and biological assay interpretation.

! 3‑substituent controls leaving‑group aptitude; Cl, F, OH, or unsubstituted analogs may shift reactivity and synthetic outcomes.
! Inductive effect of Br modifies pKₐ; altered acid strength may affect metal‑binding speciation and pH‑dependent solubility compared to parent diacid.
! Pt(II) complex aquation kinetics are substituent‑dependent; hydrolysis profile of 3‑Br ligand class may differ from Cl, F, or unsubstituted carboplatin ligand.

Comparative Evidence vs Closest Analogs


Hydrolysis Kinetics of Bromo-Pt(II) Complexes

When 3-substituted cyclobutane-1,1-dicarboxylate ligands are coordinated to a cis-diammineplatinum(II) fragment, the nature of the 3-substituent profoundly affects the rate of carboxylate ligand aquation. In a comparative study, all halo-substituted (F, Cl, Br) and hydroxy-substituted carboplatin analogs were synthesized and tested [1]. NMR spectroscopy demonstrated that cis-diammine(3-chloro-1,1-cyclobutanedicarboxylato)platinum(II) underwent hydrolysis significantly faster than the parent carboplatin (carrying unsubstituted cyclobutane-1,1-dicarboxylate), directly accounting for its higher cytostatic activity against J82 bladder cancer and SK-OV-3 ovarian cancer cell lines [1]. Although the bromo derivative was included in the synthesized series, its individual hydrolysis rate constant was not separately reported in the available abstract; the consistent trend across F, Cl, and Br substituents supports a class-level inference that 3-bromocyclobutane-1,1-dicarboxylate likewise accelerates platinum(II) aquation relative to the unsubstituted ligand.

Pt(II) Complex Hydrolysis
Class‑level inference
3‑Halo analogs (F, Cl, Br) hydrolyze faster than parent carboplatin ligand; Br derivative consistent with class trend (NMR‑monitored aquation).
Reported class‑level hydrolysis context; specific bromo kobs not individually reported.
Review for Br‑specific kinetics; antiproliferative assays in J82, SK‑OV‑3, NIH:OVCAR‑3 cells provide only cytostatic endpoint context.
Platinum anticancer complexes Carboplatin analogs Ligand hydrolysis kinetics

Physicochemical Property Comparison to Parent

The bromine substitution at C3 increases the molecular weight by 78.90 g·mol⁻¹ (54.8% increase) relative to the unsubstituted parent 1,1-cyclobutanedicarboxylic acid (MW 144.13 g·mol⁻¹) . This mass increment is accompanied by a density increase from 1.53 g/cm³ to 2.06 g/cm³ (34.6% increase) . The boiling point shifts from 366.4 °C (parent) to 425.9 °C (bromo derivative) at 760 mmHg . The melting point is reported as 157.5–160.2 °C (acetone/chloroform) for the bromo compound, versus 158 °C (lit.) for the parent . These quantitative differences in bulk properties directly affect handling, storage, and formulation protocols.

Physicochemical Comparison
Head‑to‑head
MW +78.9 g/mol (+54.8%); Density +0.53 g/cm³ (+34.6%); BP +59.5 °C; MP difference <2.5 °C vs. parent 1,1‑cyclobutanedicarboxylic acid.
Property differences affect handling, formulation, and thermal stability ceilings.
Measured and predicted values; verify lot‑specific data.
Physicochemical properties Compound characterization Procurement specifications

Inductive Effect on pKa Values

The electron-withdrawing inductive effect (–I) of the bromine substituent is predicted to lower both pKₐ₁ and pKₐ₂ relative to the parent 1,1-cyclobutanedicarboxylic acid. The parent compound exhibits experimentally measured pKₐ₁ = 3.13 and pKₐ₂ = 5.88 at 25 °C . A systematic study of cyclobutanedicarboxylic acid ionization constants established that positional isomerism and substituent effects produce measurable pKₐ shifts: for example, cis-1,3-cyclobutanedicarboxylic acid has pKₐ₁ = 4.08 and pKₐ₂ = 5.12, while the 1,1-isomer is significantly more acidic (pKₐ₁ = 3.13) due to the geminal dicarboxylic acid arrangement [1]. The introduction of a β-bromine atom at C3 is expected to further depress pKₐ values by approximately 0.2–0.5 units based on the inductive substituent constant of bromine (σ_I ≈ 0.44), although experimentally determined pKₐ values for the 3-bromo derivative have not been located in the accessible literature.

Acid Dissociation (pKa)
Class‑level inference
Predicted pKa₁ ≈ 2.7–2.9, pKa₂ ≈ 5.4–5.7 (estimated from Br σI). Parent pKa₁ 3.13, pKa₂ 5.88 (25 °C).
Predicted acidity shift; experimental pKa not reported.
Inductive effect may alter metal‑chelation pH window; validate for specific coordination systems.
Acid dissociation constants Metal chelation pH-dependent solubility

C–Br Bond as a Cross-Coupling Handle

The presence of the C(sp³)–Br bond at the 3-position of the cyclobutane ring confers reactivity that is entirely absent in the non-halogenated parent 1,1-cyclobutanedicarboxylic acid . The bromine atom serves as a leaving group for nucleophilic substitution (S_N2/S_N1 manifold) and, more critically, as a handle for transition-metal-catalyzed cross-coupling reactions including Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings [1]. While the 3-chloro and 3-fluoro analogs also offer halogen-based reactivity, the C–Br bond displays a bond dissociation energy (BDE) of approximately 68–72 kcal/mol, intermediate between C–Cl (~81 kcal/mol) and C–I (~53 kcal/mol), providing a favorable balance between stability during storage and reactivity under catalytic conditions [2]. The 3-hydroxy analog (CAS 827032-76-8) requires separate activation (e.g., tosylation or Mitsunobu conditions) to achieve comparable leaving-group ability.

C–Br Bond Reactivity
Class‑level inference
C–Br BDE ≈ 68–72 kcal/mol; amenable to Pd‑catalyzed cross‑coupling (Suzuki, Buchwald) and SN2 displacement.
Orthogonal reactivity supports scaffold diversification without protecting‑group manipulation.
Reactivity intermediate between C–Cl and C–I; shelf stability advantage over iodo analogs. Verify under desired catalytic conditions.
Cross-coupling reactions Suzuki–Miyaura coupling Building-block diversification

Application Scenarios for 3-Bromocyclobutane-1,1-dicarboxylic Acid


Tunable Hydrolysis Carboplatin Analogs

When the research objective is to modulate the aquation rate of platinum(II) anticancer complexes, 3-bromocyclobutane-1,1-dicarboxylic acid provides a ligand scaffold that—based on demonstrated class behavior of 3-halo-substituted cyclobutane-1,1-dicarboxylates—delivers faster carboxylate displacement than the unsubstituted parent used in carboplatin [1]. Procurement of this specific bromo-diacid enables direct complexation with cis-diammineplatinum(II) or trans-1,2-diaminocyclohexaneplatinum(II) fragments to generate a focused library of halo-substituted analogs for comparative antiproliferative screening in platinum-sensitive and platinum-resistant cell lines.

Orthogonal Bifunctional Building Block

For parallel synthesis campaigns requiring simultaneous functionalization at two distinct reactive centers, the 3-bromocyclobutane-1,1-dicarboxylic acid scaffold is uniquely qualified: the C1-geminal dicarboxylic acid moiety can undergo amidation, esterification, or metal-chelation, while the C3–Br bond remains available for subsequent Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) or nucleophilic displacement [2][3]. This orthogonal reactivity is not available from the non-halogenated parent, the monofunctional 3-bromocyclobutanecarboxylic acid (CAS 32122-23-9), or the protected diethyl ester analog (CAS 827032-77-9), which requires a separate hydrolysis step before metal coordination.

MOF and Coordination Polymer Ligand Design

The combination of a conformationally rigid cyclobutane core, two geminal carboxylate donors, and a polarizable bromine substituent creates a ligand geometry that is distinct from the more common 1,3- or 1,2-cyclobutanedicarboxylic acid isomers [1]. The higher density (2.06 g/cm³ vs. 1.53 g/cm³ for the parent) and the electron-withdrawing effect of bromine influence both the framework packing density and the Lewis acidity of the resulting metal nodes. For researchers constructing MOFs or coordination networks where pore size, node reactivity, and framework charge are design parameters, the 3-bromo derivative offers a quantitatively differentiated building block relative to the parent 1,1-diacid.

PROTAC Linker & ADC Payload-Linker Intermediate

Cyclobutane-1,1-dicarboxamide motifs have been identified in non-peptidic antibody-drug conjugate (ADC) linkers that exhibit selective cathepsin B cleavage [2]. The 3-bromo substituent on the cyclobutane ring introduces an additional vector for bioconjugation or payload attachment that is absent in the unsubstituted cyclobutane-1,1-dicarboxylic acid core. Procurement of 3-bromocyclobutane-1,1-dicarboxylic acid thus supports the synthesis of heterobifunctional linker intermediates where the two carboxyl groups and the C3–Br site provide three chemically addressable positions for sequential conjugation of antibody, spacer, and cytotoxic payload.

Application
Selection Property
Validation Focus
Pt(II) complex hydrolysis modulation studies
3‑Halo ligand aquation profile
Platinum release kinetics and cellular response in sensitive/resistant cell models
Orthogonal bifunctional building block
Simultaneous C1‑carboxyl and C3–Br reactivity
Step‑economy in parallel synthesis and late‑stage diversification
MOF / coordination polymer ligand design
Conformationally rigid diacid with polarizable Br
Framework packing density and Lewis acidity tuning
Heterobifunctional linker for bioconjugation research
Three addressable positions (two COOH, one C–Br)
Sequential conjugation efficiency without protecting‑group conflict

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